2-(oxan-4-yl)propanal
Description
2-(Oxan-4-yl)propanal is an aliphatic aldehyde featuring a tetrahydropyran (oxane) ring substituted at the fourth position and attached to the second carbon of propanal. This compound has a molecular formula of C₉H₁₆O₂, a molecular weight of 156.22 g/mol, and serves as a versatile small-molecule scaffold in organic synthesis and pharmaceutical research . Its structural rigidity and stereoelectronic properties make it valuable for constructing complex molecules, particularly in drug discovery.
Properties
CAS No. |
1547031-09-3 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxan-4-yl)propanal typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a hydroxy aldehyde under acidic conditions to form the oxane ring. Another approach involves the use of epoxide ring-opening reactions followed by cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-4-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The oxane ring can undergo substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
Oxidation: The major product is 2-(oxan-4-yl)propanoic acid.
Reduction: The major product is 2-(oxan-4-yl)propanol.
Substitution: Various substituted oxane derivatives can be formed depending on the reagents used.
Scientific Research Applications
2-(Oxan-4-yl)propanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(oxan-4-yl)propanal involves its reactivity as an aldehyde and the stability provided by the oxane ring. The aldehyde group can participate in nucleophilic addition reactions, while the oxane ring can undergo ring-opening reactions under certain conditions. These properties make it a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
Positional Isomer: 3-(Oxan-4-yl)propanal
- CAS : 952685-59-5
- Structure : The oxan-4-yl group is attached to the third carbon of propanal instead of the second.
- Impact: Reactivity: The shift in substituent position alters steric and electronic effects. The terminal aldehyde group in 3-(oxan-4-yl)propanal may exhibit higher electrophilicity compared to the methylated analog, favoring nucleophilic additions.
- Applications: Limited commercial data, but its linearity may suit applications in polymer chemistry or as a precursor for longer-chain aldehydes .
Methyl-Substituted Analog: 2-Methyl-2-(oxan-4-yl)propanal
- CAS : 1262407-50-0
- Structure : A methyl group and oxan-4-yl group are both attached to the same carbon of propanal.
- Impact :
- Steric Effects : The methyl group increases steric hindrance, reducing reactivity at the aldehyde site. This stabilizes the compound against oxidation or polymerization.
- Lipophilicity : The branched structure enhances lipophilicity (logP ≈ 1.5 estimated), improving membrane permeability in drug candidates.
- Commercial Relevance : Available from 3+ suppliers , indicating industrial demand for medicinal chemistry and agrochemical synthesis .
Aromatic Derivative: 2-(2-(3-Methylbut-2-en-1-yl)phenyl)propanal
- CAS: Not specified (patent compound).
- Structure : Features a phenyl ring with a prenyl (3-methylbut-2-en-1-yl) substituent and a propanal side chain.
- Impact: Aromaticity: The phenyl group introduces conjugation, shifting UV-Vis absorption and enhancing stability. Applications: Used as a fragrance ingredient due to its volatile, floral-aldehydic odor profile. This contrasts with the aliphatic 2-(oxan-4-yl)propanal, which lacks aromaticity and is non-volatile .
Parent Compound: Propanal
- Structure : Simple aldehyde (CH₃CH₂CHO).
- Comparison :
- Atmospheric Behavior : Propanal exhibits rapid atmospheric degradation (minutes) with high variability due to local emissions (e.g., lab exhausts). In contrast, this compound’s bulky substituents likely reduce volatility, extending environmental persistence .
- Reactivity : Propanal’s unhindered aldehyde group is more reactive in condensation reactions (e.g., aldol addition) than its oxan-4-yl derivatives.
Data Table: Key Properties of Compared Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
